C-178
Overview
Description
C-178 is a covalent inhibitor of stimulator of interferon genes (STING). It binds to Cys91 on STING to block its palmitoylation and prevents recruitment and phosphorylation of TBK1 in HEK293T cells. This compound (0.01-1.25 µM) selectively reduces STING-, but not RIG-I- or TBK1-, mediated IFN-β reporter activity in HEK293 cells. It also prevents increases in Ifnb1 expression in bone marrow-derived macrophages (BMDMs) induced by cyclic di-GMP, double-stranded DNA, and LPS when used at a concentration of 0.5 µM.
This compound is a covalent inhibitor of STING, blocking palmitoylation-induced clustering of STING.
Mechanism of Action
Target of Action
C-178, also known as STING inhibitor this compound, is a potent and selective covalent inhibitor of the protein STING . STING (Stimulator of Interferon Genes) plays a crucial role in the immune response, particularly in the detection and response to invading pathogens .
Mode of Action
This compound binds covalently to Cys91 of STING . This binding suppresses the STING responses elicited by distinct bona fide activators in mouse cells . The main inhibitory mechanism is that this compound forms covalent bonds with Cys91 and Cys88 of STING transmembrane domain (TMD), which affects the palmitoylation of STING .
Biochemical Pathways
The binding of this compound to STING affects the cGAS-STING signaling pathway . Under normal physiological conditions, cGAS can recognize and bind to invading pathogen DNA and activate the innate immune response . The binding of this compound to STING inhibits this response, thereby modulating the immune response .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The binding of this compound to STING results in the suppression of the STING responses . This includes the inhibition of interferon and inflammatory cytokine induction . In mouse bone marrow-derived macrophages (BMDMs), this compound has been shown to downregulate Ifnb1 expression .
Biochemical Analysis
Biochemical Properties
C-178 interacts with the STING protein, a critical component of the innate immune response . By binding to Cys91 on STING, this compound prevents the palmitoylation of this protein, thereby inhibiting its activity . This interaction is selective for STING, and does not affect other proteins such as RIG-I or TBK1 .
Cellular Effects
In cellular processes, this compound has been shown to selectively reduce STING-mediated IFN-β reporter activity in HEK293 cells . It also prevents increases in Ifnb1 expression in bone marrow-derived macrophages (BMDMs) induced by cyclic di-GMP, double-stranded DNA, and LPS when used at a concentration of 0.5 µM .
Molecular Mechanism
The molecular mechanism of action of this compound involves its covalent binding to Cys91 on STING . This binding blocks the palmitoylation of STING, preventing the recruitment and phosphorylation of TBK1 . As a result, STING-mediated IFN-β reporter activity is reduced .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound with a long shelf-life .
Biological Activity
C-178 is a potent and selective covalent inhibitor of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response to pathogens and tumors. This compound has garnered attention for its ability to modulate immune responses, particularly in the context of inflammatory diseases and cancer.
This compound operates by binding to Cys91 in the STING protein, effectively suppressing STING-mediated responses triggered by various activators. This inhibition occurs specifically in mouse models, indicating a selective action that does not extend to human STING variants . The compound targets the poorly characterized N-terminal region of mouse STING, which includes transmembrane domains, thereby influencing downstream signaling pathways associated with immune activation .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Inhibition of Immune Responses : this compound has been shown to inhibit the recruitment and activation of interferon regulatory factor 3 (IRF3), a critical component in the STING signaling pathway. This inhibition reduces the transcription of type I interferons and other pro-inflammatory cytokines, which are pivotal in orchestrating immune responses .
- Anti-inflammatory Effects : By modulating the STING pathway, this compound exhibits potential as an anti-inflammatory agent. This is particularly relevant in conditions where excessive inflammation contributes to disease pathology.
- Cancer Therapy Potential : The ability of this compound to inhibit STING signaling may provide therapeutic avenues in cancer treatment. By dampening immune activation, it could help manage tumor microenvironments that are otherwise hostile to tumor growth.
Case Study 1: Efficacy in TREX1-deficient Models
A study investigated the effects of this compound in TREX1-deficient cells and mice. The results demonstrated that this compound effectively inhibited STING activation and subsequent IRF3 recruitment, leading to decreased inflammatory cytokine production. This suggests its potential utility in treating conditions associated with aberrant STING signaling due to TREX1 mutations .
Model | This compound Treatment | Outcome |
---|---|---|
TREX1-deficient mice | Yes | Reduced IRF3 activation and cytokine levels |
Wild-type controls | No | Normal STING activity |
Case Study 2: Comparison with Other Inhibitors
In a comparative analysis with other STING inhibitors such as C-176, this compound showed superior efficacy in selectively inhibiting STING-mediated responses without affecting other pathways. This selectivity is crucial for minimizing off-target effects that can lead to adverse outcomes.
Compound | Selectivity | Efficacy |
---|---|---|
This compound | High | Strong STING inhibition |
C-176 | Moderate | Less effective |
Properties
IUPAC Name |
N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c20-17(14-7-8-16(24-14)19(21)22)18-10-5-6-12-11-3-1-2-4-13(11)23-15(12)9-10/h1-9H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVDCCYSJEGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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